N-(2-Aminoethyl)isochinolin-5-sulfonamidhydrochlorid

Übersicht

Beschreibung

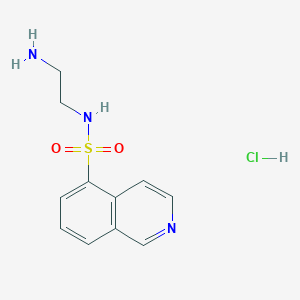

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is a chemical compound known for its inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This compound is widely used in biochemical research due to its ability to modulate various cellular processes.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.

Biology: Employed in studies involving protein kinases and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in diseases related to protein kinase dysregulation.

Industry: Utilized in the development of biochemical assays and diagnostic tools .

Wirkmechanismus

Target of Action

The primary target of H-9 hydrochloride is casein kinase 1 . Casein kinase 1 is a type of protein kinase, an enzyme that modifies other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can change the function or activity of a protein.

Mode of Action

H-9 hydrochloride acts as a selective inhibitor of casein kinase 1 . By inhibiting this enzyme, H-9 hydrochloride prevents the phosphorylation of certain proteins, thereby altering their activity.

Biochemical Pathways

One of the key pathways affected by H-9 hydrochloride involves the release of histamine from human basophils . Histamine is a compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter. H-9 hydrochloride inhibits histamine release when induced by certain stimuli, suggesting that it affects specific pathways of basophil activation .

Result of Action

By inhibiting casein kinase 1 and affecting histamine release, H-9 hydrochloride can influence a variety of cellular processes. For example, it can alter immune responses and potentially affect neurotransmission .

Action Environment

The action, efficacy, and stability of H-9 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and packaged under inert conditions to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide: Another potent inhibitor of casein kinase I with a similar structure but different substitution pattern.

N-(2-aminoethyl)-isoquinoline-8-sulfonamide: Shares the isoquinoline core but differs in the position of the sulfonamide group.

Uniqueness

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is unique due to its specific inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This specificity makes it a valuable tool in biochemical research for studying these enzymes and their associated pathways .

Biologische Aktivität

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, commonly known as fasudil , is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a protein kinase inhibitor. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and comparative analyses.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in various cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil induces vasodilation , leading to lowered blood pressure and enhanced blood flow. This mechanism is particularly beneficial in treating cardiovascular diseases and conditions associated with excessive vascular smooth muscle contraction .

Therapeutic Applications

Fasudil has been investigated for its therapeutic effects in several areas:

- Cardiovascular Diseases : Due to its vasodilatory properties, fasudil is explored for conditions like hypertension and ischemic heart disease.

- Neurological Disorders : Research indicates potential benefits in neuroprotection and recovery from stroke by improving cerebral blood flow.

- Cancer : The inhibition of ROCKs may also impact tumor progression and metastasis, making fasudil a candidate for cancer therapies.

In Vivo Studies

A notable study evaluated the vasodilatory effects of fasudil in animal models. The compound was administered intravenously to dogs, resulting in significant increases in arterial blood flow. The potency of fasudil was comparable to that of diltiazem, a clinically used cardiovascular drug .

Case Studies

Several clinical trials have been conducted to assess the efficacy of fasudil:

- Stroke Recovery : A trial involving patients who suffered ischemic strokes demonstrated improved recovery outcomes when treated with fasudil compared to standard care.

- Pulmonary Hypertension : In patients with pulmonary hypertension, fasudil administration resulted in reduced pulmonary artery pressure and improved exercise capacity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, it is essential to compare it with structurally similar compounds.

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N,N-Dimethylbenzenesulfonamide | 0.66 | Different functional groups affecting solubility |

| 5-Amino-2-methylbenzenesulfonamide | 0.64 | Variation in amino group positioning |

| 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl) | 0.70 | More complex structure with multiple sulfonamido groups |

| 1-Chloroisoquinoline-5-sulfonyl chloride | 0.54 | Chlorinated derivative affecting reactivity |

Fasudil stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds. Its unique structure allows for targeted interactions critical for research into therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMCOVXWUOADQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151614 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116970-50-4 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116970-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.